molecular formula C12H13N3OS B5606377 3-(dimethylamino)-N-1,3-thiazol-2-ylbenzamide

3-(dimethylamino)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5606377
M. Wt: 247.32 g/mol
InChI Key: SBKQWFMPOJYYRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as derivatives of 3-(dimethylamino)-N-1,3-thiazol-2-ylbenzamide, involves nucleophilic substitution reactions, cyclization, and functional group transformations. For instance, a series of 2‐(4‐dimethylaminophenyl)‐3‐substituted thiazolidin‐4‐one‐5‐yl‐acetyl acetamides/benzamides were synthesized starting from a one-pot reaction involving an amino component, p‐dimethylamino benzaldehyde, and mercapto succinic acid (Senthilraja & Alagarsamy, 2012). These synthetic pathways are crucial for the development of novel compounds with potential biological activities.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and ESI-MS have been extensively used to determine the molecular structure and confirm the identity of synthesized compounds. For example, the molecular structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, was elucidated using X-ray crystallography, revealing detailed information about its crystal structure and molecular interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives is influenced by its functional groups and molecular structure. These compounds participate in various chemical reactions, including alkylation, ring closure reactions, and C-N bond formations, leading to a diverse library of structurally related compounds with potential pharmacological activities. For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was used in alkylation and ring closure reactions to generate a structurally diverse compound library (Roman, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of this compound in different environments. These properties are determined through experimental methods, including crystallography and thermal analysis, providing insights into the compound's stability, solubility, and suitability for various applications.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are key to its potential applications in medicinal chemistry and material science. Studies on related compounds have shown a range of activities, including antimicrobial, antioxidant, and anticonvulsant properties, highlighting the importance of understanding the chemical properties of these compounds (Senthilraja & Alagarsamy, 2012).

Future Directions

The future directions for this compound would depend on its intended use and its observed properties. It could potentially be used in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

properties

IUPAC Name

3-(dimethylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-15(2)10-5-3-4-9(8-10)11(16)14-12-13-6-7-17-12/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKQWFMPOJYYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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